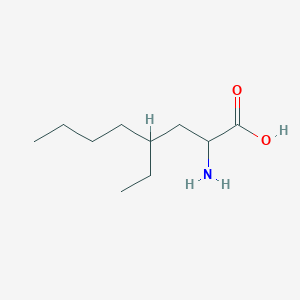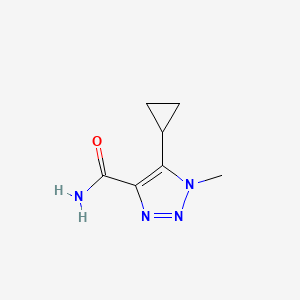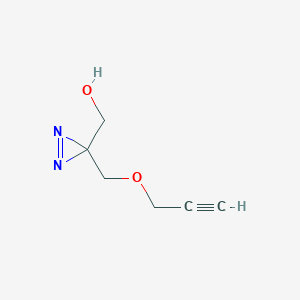
2-Amino-4-ethyloctanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-ethyloctanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon atom and an ethyl group attached to the fourth carbon atom of an octanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-ethyloctanoic acid can be achieved through several methods. One common approach involves the alkylation of glycine Schiff base with ethyl iodide under basic conditions. The resultant product is then hydrolyzed to yield the desired amino acid. Another method involves the use of aldolases and transaminases to catalyze the formation of the compound from simpler precursors .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using recyclable chiral auxiliaries to form Ni(II) complexes with glycine Schiff base. These complexes are then alkylated with ethyl iodide under basic conditions, followed by disassembly to reclaim the chiral auxiliary and obtain the amino acid .
化学反应分析
Types of Reactions
2-Amino-4-ethyloctanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, imines, and other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acid chlorides and sulfonyl chlorides are used for forming amides and sulfonamides, respectively.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides, imines, and sulfonamides.
科学研究应用
2-Amino-4-ethyloctanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
作用机制
The mechanism of action of 2-Amino-4-ethyloctanoic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to act as a nucleophile, participating in various biochemical reactions. It can form Schiff bases with aldehydes and ketones, which are important intermediates in metabolic pathways. Additionally, its structure allows it to interact with enzymes and receptors, influencing their activity and function .
相似化合物的比较
Similar Compounds
- 2-Amino-4-hydroxybutanoic acid
- 2-Amino-4,4,4-trifluorobutanoic acid
- 2-Amino-4-acetaminoanisole
Uniqueness
2-Amino-4-ethyloctanoic acid is unique due to its specific structural features, such as the presence of an ethyl group at the fourth carbon atom. This structural variation imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .
属性
分子式 |
C10H21NO2 |
|---|---|
分子量 |
187.28 g/mol |
IUPAC 名称 |
2-amino-4-ethyloctanoic acid |
InChI |
InChI=1S/C10H21NO2/c1-3-5-6-8(4-2)7-9(11)10(12)13/h8-9H,3-7,11H2,1-2H3,(H,12,13) |
InChI 键 |
HIPFDSJQVKURRQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(aminomethyl)phenyl]-N-(1-methylethyl)methanesulfonamide](/img/structure/B13634288.png)


![N-[(1-aminocyclopropyl)methyl]cyclopropanecarboxamide](/img/structure/B13634315.png)
![7-hydroxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B13634331.png)








